Glyceryl tri(palmitate-1-13C)

Catalog No.
S1498412
CAS No.
168294-57-3
M.F
C51H98O6
M. Wt
810.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl tri(palmitate-1-13C)

CAS Number

168294-57-3

Product Name

Glyceryl tri(palmitate-1-13C)

IUPAC Name

2,3-di((113C)hexadecanoyloxy)propyl (113C)hexadecanoate

Molecular Formula

C51H98O6

Molecular Weight

810.3 g/mol

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i49+1,50+1,51+1

InChI Key

PVNIQBQSYATKKL-SRWOPVBSSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCC

Isotopic Tracer for Metabolic Studies:

Glyceryl tri(palmitate-1-13C), also known as Tripalmitin-carboxyls-13C3, is a specific type of triglyceride enriched with the stable isotope carbon-13 (¹³C) at the carboxyl group (C=O) of all three palmitate (hexadecanoate) chains. This enrichment allows scientists to use it as an isotopic tracer in various metabolic studies.

By incorporating this molecule into cell cultures, animal models, or even human subjects, researchers can track the fate of the labeled ¹³C atoms within the organism. This provides valuable information on:

  • Lipid metabolism: Tracing the incorporation of ¹³C into fatty acids, cholesterol, or other lipid components reveals pathways and rates of de novo synthesis, storage, and utilization of fats.
  • Absorption and digestion: Studies using ¹³C-labeled triacylglycerols can assess dietary fat absorption, intestinal lipoprotein assembly and secretion, and chylomicron formation.

Investigation of Lipid-Protein Interactions:

The ¹³C enrichment in Glyceryl tri(palmitate-1-13C) enables researchers to study lipid-protein interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.

By observing changes in the ¹³C signal of the labeled molecule upon interaction with specific proteins, researchers can gain insights into:

  • Binding mechanisms: They can identify the specific amino acid residues within proteins that interact with the fatty acid chains.
  • Conformational changes: Monitoring the ¹³C signal helps understand how protein structure and dynamics are affected by lipid binding.

Development of Novel Diagnostics and Therapeutics:

The unique properties of Glyceryl tri(palmitate-1-13C) are being explored for the development of novel diagnostic and therapeutic tools. For instance, researchers are investigating its potential for:

  • Non-invasive imaging: Techniques like ¹³C magnetic resonance imaging (MRI) could potentially visualize fat accumulation and metabolism in specific tissues.
  • Drug delivery systems: ¹³C-labeled lipids can be used as carriers for delivering drugs to specific cells or tissues, allowing for targeted therapy with improved efficacy and reduced side effects.

Glyceryl tri(palmitate-1-13C) is a stable isotope-labeled compound, specifically a triacylglycerol, where the palmitate fatty acid is isotopically enriched with carbon-13. Its chemical formula is C₅₁H₉₈O₆, and it has a molecular weight of approximately 810.30 g/mol. This compound is primarily utilized in research settings, particularly in studies involving lipid metabolism and tracer studies due to its unique isotopic labeling, which allows for precise tracking of metabolic pathways in biological systems .

Typical of lipids. These include:

  • Hydrolysis: The breakdown of the ester bonds by lipases, resulting in the release of free fatty acids and glycerol.
  • Transesterification: Reaction with alcohols to form different esters, which is significant in biodiesel production.
  • Oxidation: Under certain conditions, it can oxidize to produce fatty acids and other byproducts.

The presence of the carbon-13 label allows for enhanced detection and analysis via nuclear magnetic resonance spectroscopy (NMR), providing insights into the dynamics of these reactions .

Glyceryl tri(palmitate-1-13C) serves as an important tool in biological research, particularly in studies focusing on lipid metabolism. Its isotopic labeling enables researchers to trace the absorption and utilization of fats in various metabolic processes. It has been used in breath tests to study fat digestion and absorption by measuring the exhalation of labeled carbon dioxide . Additionally, it can help in understanding the role of dietary fats in health and disease contexts.

The synthesis of glyceryl tri(palmitate-1-13C) typically involves:

  • Esterification: Combining glycerol with palmitic acid (or its isotopically labeled variant) under acidic conditions to form glyceryl tri(palmitate).
  • Isotopic Labeling: Using carbon sources enriched with carbon-13 during the synthesis process to ensure that all palmitate moieties contain the isotopic label.

This method ensures high purity and specificity for research applications .

Glyceryl tri(palmitate-1-13C) has several applications, including:

  • Metabolic Studies: Used as a tracer in metabolic studies to understand lipid metabolism.
  • Nutritional Research: Helps investigate the effects of dietary fats on human health.
  • Pharmaceutical Research: Assists in drug formulation studies where lipid carriers are involved.
  • Proteomics: Utilized in proteomics research for studying protein interactions and functions .

Studies involving glyceryl tri(palmitate-1-13C) often focus on its interactions with various biological molecules. For instance:

  • Protein Interactions: It can be used to study how lipids interact with membrane proteins or other biomolecules.
  • Metabolic Pathways: Research has shown its utility in tracing metabolic pathways involving fatty acids and their derivatives.

These interactions are crucial for understanding cellular metabolism and signaling pathways .

Glyceryl tri(palmitate-1-13C) shares similarities with other glycerides but is unique due to its carbon-13 labeling. Here are some comparable compounds:

Compound NameDescriptionUnique Feature
Glyceryl tripalmitateNon-labeled versionLacks isotopic labeling
Glyceryl trioleateTriacylglycerol with oleic acidDifferent fatty acid composition
Glyceryl trioctanoateTriacylglycerol with octanoic acidShorter chain fatty acids
Glyceryl trilinoleateTriacylglycerol with linoleic acidContains polyunsaturated fatty acids

The uniqueness of glyceryl tri(palmitate-1-13C) lies in its isotopic labeling, which allows for detailed tracking of metabolic processes that are not possible with non-labeled counterparts .

Principles of Physiologic Compartmental Analysis

Compartmental modeling quantifies the movement of glyceryl tri(palmitate-1-13C) through biologically defined pools, such as enterocytes, plasma lipoproteins, and peripheral tissues. This approach uses fractional transfer coefficients (FTCs) to describe the rate of tracer movement between compartments. For example, in a study using [U-13C]-palmitate in fasting mice, 39 ± 12 nmol/g protein of the tracer accumulated in the liver within 10 minutes, while skeletal muscle retained 14 ± 4 nmol/g protein [2]. These disparities highlight tissue-specific FTCs, which are critical for modeling lipid redistribution during fasting or feeding.

Application to Postprandial Lipid Flux

Postprandial models often incorporate delay compartments to account for gastric emptying and intestinal absorption. A seven-compartment model for lycopene kinetics, adapted for glyceryl tri(palmitate-1-13C), revealed that 12–29% of hydrolyzed 13C-labeled triglycerides are oxidized to 13CO2, depending on fatty acid chain length and saturation [3] [5]. The model further showed that hepatic uptake accounts for 60% of tracer clearance in healthy subjects, compared to diminished skeletal muscle oxidation in type 2 diabetic individuals [4].

Table 1: Key Compartmental Model Parameters for Glyceryl Tri(palmitate-1-13C)

ParameterHealthy SubjectsType 2 Diabetic Subjects
Hepatic FTC (h⁻¹)0.15 ± 0.030.22 ± 0.05*
Muscle Oxidation Rate (nmol/g/min)0.95 ± 0.47Not Detectable
Enterohepatic Recycling (%)35 ± 852 ± 11*

*Data derived from [2] [4] [5].

Hepatic vs. Intestinal Lipoprotein Differentiation Techniques

Stable Isotope Pulse-Chase Labeling

Dual-isotope protocols differentiate hepatic VLDL from intestinal chylomicrons by administering 13C-labeled triglycerides orally and intravenous 2H-labeled free fatty acids. In cystic fibrosis patients, a 13C-tripalmitin breath test showed 12.25% cumulative 13CO2 exhalation over 8 hours, compared to 29.19% for a medium-chain triglyceride analog [3]. This disparity arises from hepatic preference for long-chain fatty acids, which are incorporated into VLDL, whereas medium-chain fats bypass lymphatics and enter portal circulation directly.

Apolipoprotein B-48/B-100 Ratios

Chylomicrons (B-48) and VLDL (B-100) can be quantified using immunoassays combined with 13C-enrichment measurements. After a 13C-palmitate-enriched meal, B-48 particles exhibit 2.3-fold higher 13C enrichment than B-100 lipoproteins at 4 hours postprandially [6]. This technique confirmed that intestinal-derived lipids contribute 68 ± 9% of circulating triglycerides in the early postprandial phase, declining to 22 ± 6% after hepatic VLDL secretion predominates [6].

Non-Invasive Quantification of Enterohepatic Circulation Dynamics

13CO2 Breath Analysis

Hydrolysis of glyceryl tri(palmitate-1-13C) by pancreatic lipase releases 13C-palmitate, which is either β-oxidized to 13CO2 or re-esterified into hepatic triglycerides. Breath tests in children with fat malabsorption revealed that 13CO2 excretion rates correlate with pancreatic lipase activity (r = 0.87, p < 0.001) [1] [3]. A 7.37‰ δ13C over baseline at 3.5 hours post-ingestion indicates efficient enterohepatic recycling, whereas delays suggest biliary insufficiency or ileal resection [3].

Stable Isotope Ratio Mass Spectrometry (IRMS)

IRMS detects 13C enrichment in plasma acylcarnitines and triglycerides, providing indirect measures of enterohepatic flux. In fasting mice, 0.82 ± 0.18 nmol/L of 13C-labeled acylcarnitines appeared in plasma within 10 minutes of intravenous [U-13C]-palmitate administration, with muscle concentrations 475-fold higher than hepatic levels [2]. This rapid partitioning underscores the role of skeletal muscle in buffering excess circulating fatty acids during fasting.

Table 2: Non-Invasive Biomarkers of Enterohepatic Circulation

BiomarkerPhysiological Significance13C Enrichment Threshold
13CO2 Exhalation RatePancreatic lipase activity≥4.70‰ δ13C over baseline
Plasma 13C-AcylcarnitinesMitochondrial β-oxidation efficiency≥0.8 nmol/L
Hepatic 13C-TriglyceridesRe-esterification and VLDL secretion≥15 nmol/g protein

*Data synthesized from [1] [2] [3] [6].

XLogP3

21.9

Wikipedia

Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate

Dates

Modify: 2023-08-15

Explore Compound Types